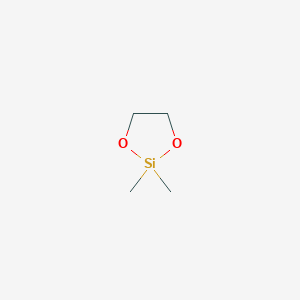

2,2-Dimethyl-1,3,2-dioxasilolane

Description

Contextualization within Organosilicon Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures in which the ring is composed of atoms of at least two different elements. researchgate.net The field of organosilicon heterocyclic chemistry specifically involves the incorporation of one or more silicon atoms into such a ring system. These compounds bridge the gap between traditional organic heterocycles and inorganic silicates. 1,3,2-Dioxasilolanes represent a distinct class within this family, characterized by a five-membered ring containing two oxygen atoms and one silicon atom at the 1, 3, and 2 positions, respectively. Their chemistry is a facet of the broader study of organosilicon compounds, which have unique properties due to the differences in electronegativity, bond length, and atomic size between silicon and carbon.

Structural Features and Ring Systems of Five-Membered Cyclic Siloxane Ethers

The 1,3,2-dioxasilolane ring is a type of cyclic siloxane ether. Siloxanes are defined by the presence of a Si-O-Si linkage, but in this heterocyclic system, the structure is defined by C-O-Si-O-C bonds forming the ring. The geometry of these rings is influenced by the inherent properties of silicon-oxygen bonds. Compared to their carbon analogues (1,3-dioxolanes), the Si-O bonds are longer than C-O bonds, and the bond angles around the silicon atom are different from those around a quaternary carbon. researchgate.net The Si-O bond length in siloxanes is typically around 1.63–1.65 Å. researchgate.net The five-membered ring of a 1,3,2-dioxasilolane is not planar and typically adopts an envelope or twisted conformation to minimize ring strain.

Overview of Academic Research on 1,3,2-Dioxasilolanes and Their Derivatives

Academic research into 1,3,2-dioxasilolanes and their derivatives is primarily focused on their application in organic synthesis. These compounds are most frequently employed as protecting groups for 1,2-diols (also known as vicinal diols). nih.govchem-station.com The formation of a cyclic dimethylsilylene derivative, such as 2,2-dimethyl-1,3,2-dioxasilolane, effectively masks the two hydroxyl groups, preventing them from reacting under conditions where other parts of the molecule are being modified. chem-station.com This strategy is particularly valuable in the multi-step synthesis of complex molecules like carbohydrates and natural products. nih.gov Research in this area often investigates the conditions for the formation (protection) and cleavage (deprotection) of these silyl (B83357) derivatives, aiming for high efficiency and selectivity. The stability of the ring system under various reaction conditions and its selective removal using specific reagents, such as fluoride ions, are key areas of study. harvard.edu

Structure

3D Structure

Properties

CAS No. |

57915-66-9 |

|---|---|

Molecular Formula |

C4H10O2Si |

Molecular Weight |

118.21 g/mol |

IUPAC Name |

2,2-dimethyl-1,3,2-dioxasilolane |

InChI |

InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |

InChI Key |

DWKPMRBAJMBVPY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(OCCO1)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,2 Dioxasilolanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1,3,2-dioxasilolanes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, chemists can map out the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Studies of Dioxasilolane Ring Systems

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the 2,2-Dimethyl-1,3,2-dioxasilolane molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane, shows signals for the methyl protons at 1.62 and 1.84 ppm. oc-praktikum.de For 2,2-dimethoxy-1,6-diaza-2-silacyclooctane, a related cyclic silane, the proton signals in deuterated benzene (B151609) (C₆D₆) appear as multiplets at 0.77, 1.36, 1.85, 2.06, and 2.58 ppm, with a singlet for the methoxy (B1213986) groups at 3.64 ppm. gelest.com

Carbon-13 (¹³C) NMR Analysis of Structural Motifs

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.orgyoutube.com The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms and the hybridization state of the carbon. libretexts.org For instance, sp² hybridized carbons, like those in carbonyl groups, appear far downfield (170-220 ppm). libretexts.org In poly(2,2-dimethyl-1,3-propylene oxalate), a related polymer, the methylene (B1212753) carbons of the propane (B168953) chain appear at 73.9 ppm, the methyl group carbons at 21.5 ppm, and the quaternary carbon at 35.6 ppm in chloroform-d. researchgate.net In 2,2-dimethylbutane, another compound with a quaternary carbon, there are four distinct carbon environments. docbrown.info The chemical shifts for the carbons in TMS (tetramethylsilane) are used as a reference at 0.0 ppm. docbrown.infodocbrown.info

Interactive Table 1: ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Solvent | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |

| Poly(2,2-dimethyl-1,3-propylene oxalate) | CDCl₃ | 73.9 (CH₂) | 21.5 (CH₃) | 35.6 (quat. C) | - |

| 2,2-dimethylbutane | CDCl₃ | ~30 | ~29 | ~9 | ~37 |

Silicon-29 (²⁹Si) NMR for Direct Silicon Environment Assessment

Silicon-29 NMR (²⁹Si NMR) offers direct insight into the chemical environment of the silicon atom within the dioxasilolane ring. huji.ac.il The chemical shift range for ²⁹Si is broad, making it a sensitive probe of the silicon's coordination and bonding. huji.ac.il Generally, the chemical shifts of silicon atoms bonded to four carbon atoms are found between -4 and +20 ppm. pascal-man.com In siloxane polymers, the chemical shifts are influenced by the number of oxygen atoms attached to the silicon and by ring strain in cyclic structures. pascal-man.com For instance, the ²⁹Si NMR chemical shift for the silicon atom in γ-Si₃N₄, where it is octahedrally coordinated, is observed at -225 ppm. mdpi.com Solid-state ²⁹Si NMR can distinguish between silicon atoms in different environments, such as siloxane bridges (Q4), single silanols (Q3), and geminal silanols (Q2) on silica (B1680970) surfaces. nih.gov

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comyoutube.com The IR spectrum of a molecule is unique and can be used as a fingerprint for identification. docbrown.info In the case of 2,2-dimethylpentane, strong C-H stretching vibrations are observed between 2940 and 2880 cm⁻¹, and C-H deformation vibrations are seen between 1480 and 1365 cm⁻¹. docbrown.info Skeletal C-C vibrations associated with a C-(CH₃)₃ group appear at 750-720 cm⁻¹ and 1255-1200 cm⁻¹. docbrown.info For 2-methoxy-1,3-dioxolane, the C-H stretching vibration is found at 2905 cm⁻¹ in the FT-IR spectrum. researchgate.net

Interactive Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C-H | Stretching | 2940 - 2880 |

| C-H | Deformation | 1480 - 1365 |

| C-C (in C(CH₃)₃) | Skeletal | 750 - 720, 1255 - 1200 |

| C-H (in 2-methoxy-1,3-dioxolane) | Stretching | 2905 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. youtube.com The molecular ion peak gives the mass of the molecule, and the fragmentation pattern can reveal the structure of different parts of the molecule. libretexts.orgorgchemboulder.com In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can fragment into smaller, charged species. orgchemboulder.com For ethers, fragmentation often occurs alpha to the oxygen atom. miamioh.edunih.gov The mass spectrum of 2,2-dimethylbutane, for example, shows a prominent peak at m/z 29, corresponding to the ethyl fragment. docbrown.info The fragmentation of trimethylsilyl (B98337) (TMS) derivatives of cyclic compounds can involve the formation of cyclic ions. nih.gov

X-ray Crystallography for Solid-State Structural Determination (by analogy to related cyclic compounds)

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. illinois.edulibretexts.org It works by diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be used to calculate the positions of the atoms within the crystal lattice. libretexts.org The crystal structures of related cyclic chlorosiloxanes, such as (OSiCl₂)₃ and (OSiCl₂)₄, show that the silicon atom maintains a nearly tetrahedral geometry. rsc.org The study of cyclohexylsilanetriol revealed a head-to-head, tail-to-tail packing arrangement in the crystal. researchgate.net While a crystal structure for this compound is not specifically detailed in the provided search results, the principles of X-ray diffraction and the structural motifs observed in related cyclic silicon compounds provide a strong basis for predicting its solid-state structure. rsc.orgresearchgate.net

Reaction Pathways and Chemical Transformations of 1,3,2 Dioxasilolanes

Ring-Opening Reactions of 1,3,2-Dioxasilolane Systems

The core reaction of 1,3,2-dioxasilolane systems is the opening of the heterocyclic ring. This process is driven by the inherent ring strain, although five-membered rings are less strained than their three- or four-membered counterparts, making the reaction often reversible. researchgate.net The cleavage can occur at either the Carbon-Oxygen (C-O) or Silicon-Oxygen (Si-O) bonds, depending on the reaction mechanism and the catalysts employed.

The cleavage of silicon-containing cyclic ethers, such as 1,3,2-dioxasilolanes, proceeds through mechanisms that activate the Si-O or C-O bonds. In the presence of Lewis acids, the reaction is initiated by the coordination of the acid to an oxygen atom in the ring. This coordination creates an oxonium intermediate, which polarizes and weakens the adjacent bonds, making them susceptible to nucleophilic attack. researchgate.netuniversiteitleiden.nl This activation facilitates the ring-opening process. researchgate.net

The specific bond that breaks is determined by the nature of the reactants and conditions. The mechanism can follow an SN1 or SN2 pathway. For instance, studies on the cleavage of related cyclic ethers with magnesium bromide-acetic anhydride (B1165640) have shown the process to be exclusively an SN2 mechanism, involving an inversion of stereochemistry. researchgate.net In cationic ring-opening polymerization, the process can be prone to the formation of cyclic structures through "backbiting," where the growing polymer chain attacks itself, particularly in less strained five-membered rings like dioxolanes. rsc.org

Both acidic and basic catalysts are effective in promoting the ring-opening of 1,3,2-dioxasilolane systems, though they operate through different mechanisms.

Acidic Catalysts: Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, BF₃·OEt₂) and Brønsted acids are widely used. researchgate.netnih.gov The mechanism involves the formation of an oxonium ion, which activates the ring for nucleophilic attack and subsequent cleavage. researchgate.netresearchgate.net The choice of acid catalyst can significantly influence the reaction, with stronger acids generally leading to faster polymerization rates but potentially more side reactions. researchgate.netresearchgate.net For example, in the synthesis of diphenolic acid from levulinic acid and phenol, concentrated mineral acids like HCl and H₂SO₄ are effective catalysts. nih.gov

Basic Catalysts: Strong bases can also catalyze ring-opening. In the case of cyclosiloxanes, anionic polymerization is initiated by bases like hydroxides or silanolates that attack the silicon atom. gelest.com For example, the P4-t-Bu superbase has been used to catalyze the ring-opening polymerization of cyclotetrasiloxanes, resulting in a random microstructure in the resulting copolymer. researchgate.net Basic sites on a catalyst surface have also been shown to catalyze ring-opening and etherification reactions. researchgate.net

The table below summarizes the general influence of acidic and basic catalysts on the ring-opening of related cyclic ethers and siloxanes.

| Catalyst Type | General Mechanism | Typical Catalysts | Key Characteristics |

| Acidic | Formation of an oxonium ion intermediate, activating the ring for nucleophilic attack. researchgate.netresearchgate.net | Lewis Acids (BF₃, AlCl₃), Brønsted Acids (H₂SO₄, HCl). researchgate.netnih.gov | Can reduce the polymerization temperature; activity depends on acid strength. researchgate.net |

| Basic | Nucleophilic attack on the silicon atom (in siloxanes) or an electrophilic carbon. researchgate.netgelest.com | Superbases (P4-t-Bu), Hydroxides, Silanolates, Amines. researchgate.netresearchgate.netgelest.com | Can provide good control over polymerization, leading to specific microstructures. researchgate.net |

Polymerization Studies of Cyclic Siloxane Monomers

The ability of 2,2-Dimethyl-1,3,2-dioxasilolane and related monomers to undergo ring-opening polymerization (ROP) is a key feature, allowing for the synthesis of polysiloxanes and related copolymers.

Ring-opening polymerization is a primary method for producing high molecular weight linear polysiloxanes from cyclic monomers. gelest.com The process involves the cleavage of the Si-O-Si or Si-O-C bond in the monomer ring, followed by the reformation of this bond to build the polymer chain. gelest.com For 1,3-dioxa-2-silacycloalkanes, this results in a polymer backbone containing repeating siloxane and ether linkages. The polymerization of these five-membered rings can be challenging due to their lower ring strain compared to three- or four-membered rings, which often leads to a polymerization-depolymerization equilibrium. researchgate.net

The thermodynamics of ROP are governed by the Gibbs free energy change (ΔG), which is dependent on enthalpy (ΔH) and entropy (ΔS). Polymerization is favored when ΔG is negative. For cyclic monomers, the primary driving force is the relief of ring strain, which contributes to a negative enthalpy change. researchgate.net Five-membered rings like dioxolanes possess low ring strain, making their polymerization highly reversible. researchgate.net This reversibility means that the polymerization is often under thermodynamic control, and a significant concentration of monomer may remain at equilibrium. gelest.comnih.gov

| Parameter | Influence on Dioxasilolane Polymerization | Research Finding Example |

| Thermodynamics | Driven by ring strain relief; polymerization is often reversible due to the low strain of the five-membered ring. researchgate.net | The polymerization of 1,3-dioxan-2-ones (six-membered rings) is thermodynamically favored at all temperatures. researchgate.net |

| Kinetics | The rate is dependent on monomer and catalyst concentration. The mechanism can be complex, with initiation, propagation, and termination/transfer steps. | The ROP of oxetane (B1205548) showed a first-order relationship with respect to the monomer concentration. aston.ac.uk |

| Equilibrium | A polymerization-depolymerization equilibrium often exists, characterized by a ceiling temperature (Tc) above which polymerization is not favored. | The equilibrium ROP of cyclosiloxanes results in a mixture of linear polymer and cyclic oligomers. gelest.com |

To synthesize polymers with specific molecular weights, low dispersity, and defined architectures (e.g., block copolymers), controlled polymerization techniques are employed. sigmaaldrich.commdpi.com These methods, often termed "living" polymerizations, suppress termination and chain-transfer reactions. cmu.edu

For cyclic siloxanes, organocatalytic controlled/living ROP has been successfully used. For instance, using silanol (B1196071) initiators and guanidine (B92328) catalysts, various asymmetric linear polysiloxanes with controlled molecular mass and narrow dispersity have been synthesized. rsc.org Such control is crucial for creating advanced materials. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are prominent examples of controlled radical polymerization, enabling the design of complex polymer structures. sigmaaldrich.commdpi.com The application of these controlled methods to 1,3,2-dioxasilolane monomers allows for the precise construction of novel macromolecular architectures incorporating both siloxane and ether functionalities. cmu.edursc.org

Reactivity of Functional Groups on this compound Derivatives

Transformations of the Dione (B5365651) Moiety (e.g., this compound-4,5-dione)

There is a notable absence of specific studies detailing the transformations of the dione moiety within a this compound framework. Research on the closely related carbon analogue, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), reveals a rich chemistry involving this functional group. Meldrum's acid is known for its high acidity and its use as a versatile building block in organic synthesis. Its derivatives readily undergo reactions such as alkylation, acylation, and condensation. However, it is crucial to emphasize that these reaction pathways are characteristic of the 1,3-dioxane-4,6-dione (B14002328) system and cannot be directly extrapolated to the silicon-containing 1,3,2-dioxasilolane-4,5-dione without experimental validation.

Reactions Involving Halogenated Side Chains (e.g., 4-(chloromethyl) derivative)

Similarly, specific information on the reactions involving halogenated side chains on a this compound ring is not available in the reviewed literature. The carbon-based counterpart, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, is a known intermediate in various synthetic applications. For instance, it can undergo dehydrochlorination to form 2,2-dimethyl-4-methylene-1,3-dioxolane. chemicalbook.com This reactivity is typical for alkyl halides and is influenced by the adjacent dioxolane ring. The influence of a silicon atom in the ring on the reactivity of an adjacent chloromethyl group remains an area that requires further investigation.

Computational Chemistry and Theoretical Investigations of 1,3,2 Dioxasilolane Systems

Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a widely used and efficient method for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a broad range of applications, including the conformational analysis and prediction of spectroscopic parameters for 2,2-Dimethyl-1,3,2-dioxasilolane.

Conformational Analysis:

The five-membered ring of a 1,3,2-dioxasilolane can adopt various non-planar conformations. DFT calculations are instrumental in exploring the potential energy surface of these molecules to identify the most stable conformers. eurjchem.com For similar five-membered ring systems, DFT has been successfully used to determine the relative energies of different twist and envelope conformations. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and reactivity.

Spectroscopic Parameter Prediction:

DFT is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching and bending of specific bonds. For example, in a study of 2-methoxy-1,3-dioxolane, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute and assign vibrational frequencies. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com These theoretical predictions for ¹H, ¹³C, and even ²⁹Si NMR can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.

A study on the thermal decomposition of 2,2-dimethyl-1,3-dioxolane (B146691) utilized DFT methods (B3LYP, MPW1PW91, and PBEPBE with 6-31G(d,p) and 6-31++G(d,p) basis sets) to investigate the reaction mechanism, demonstrating the applicability of these methods to related systems. researchgate.net

Below is an interactive table summarizing typical parameters obtained from DFT calculations for similar heterocyclic systems.

| Parameter | Typical DFT Method | Basis Set | Information Obtained |

| Optimized Geometry | B3LYP | 6-311++G(d,p) | Bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Predicted IR and Raman spectra for mode assignment. |

| NMR Chemical Shifts | GIAO-B3LYP | 6-311++G(d,p) | Prediction of ¹H, ¹³C, and ²⁹Si chemical shifts. |

| HOMO-LUMO Energies | B3LYP | 6-311++G(d,p) | Electronic stability and reactivity indices. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions involving 1,3,2-dioxasilolane systems. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing a detailed understanding of how reactions occur at a molecular level.

For instance, in the context of thermal decomposition, computational studies can model the bond-breaking and bond-forming processes. A study on the gas-phase thermal decomposition of 2,2-dimethyl-1,3-dioxolane, a structurally similar compound, employed DFT calculations to show that the elimination reaction proceeds through a concerted, non-synchronous four-membered cyclic transition state. researchgate.net The rate-determining step was identified as the elongation of a C-O bond. researchgate.net Such insights are crucial for understanding the stability and degradation pathways of these compounds.

Computational modeling can also be applied to understand cycloaddition reactions. For example, DFT calculations have been used to study the [3+2] cycloaddition reactions of related compounds, revealing whether the mechanism is stepwise or concerted. mdpi.comresearchgate.net These studies often analyze the energies of the reactants, transition states, and products to determine the activation barriers and thermodynamics of the reaction.

The following table outlines the types of information that can be obtained from computational studies of reaction mechanisms.

| Computational Output | Significance in Reaction Mechanism Elucidation |

| Transition State Geometry | Provides a snapshot of the highest energy point along the reaction coordinate, revealing the molecular arrangement during bond breaking/formation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur, which is critical for determining reaction rates. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Intermediate Structures | Identifies any stable or quasi-stable species that are formed and consumed during the reaction. |

By applying these computational techniques to this compound, researchers can predict its reactivity in various chemical transformations, aiding in the design of new synthetic routes and understanding its potential applications.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves.

For this compound, MD simulations can be used to study a variety of dynamic properties and interactions:

Conformational Dynamics: MD simulations can track the transitions between different ring conformations in real-time, providing information on the flexibility of the dioxasilolane ring and the timescales of these conformational changes. This is particularly important for understanding how the molecule's shape fluctuates in different environments.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can be used to study how the solvent influences the structure and dynamics of this compound. This includes the formation of hydrogen bonds or other non-covalent interactions with the solvent molecules.

Intermolecular Interactions: MD simulations are well-suited for studying the interactions between multiple this compound molecules or their interactions with other molecules in a mixture. This can provide insights into aggregation behavior, miscibility, and the structure of liquids and solutions.

Transport Properties: In the liquid phase, MD simulations can be used to calculate transport properties such as diffusion coefficients and viscosity. These properties are important for understanding how the molecule moves and flows in a fluid.

The table below summarizes the types of insights that can be gained from MD simulations of this compound.

| Dynamic Property/Interaction | Information Gained from MD Simulations |

| Ring Puckering Dynamics | Frequencies and pathways of transitions between different ring conformations. |

| Solvation Shell Structure | The arrangement and orientation of solvent molecules around the this compound molecule. |

| Radial Distribution Functions | The probability of finding another molecule at a certain distance, revealing the liquid structure. |

| Diffusion Coefficient | A measure of the molecule's mobility in a given medium. |

Advanced Academic and Research Applications of 2,2 Dimethyl 1,3,2 Dioxasilolane Scaffolds

Applications as Advanced Synthetic Intermediates in Organic and Polymer Chemistry

The 2,2-dimethyl-1,3-dioxolane (B146691) moiety serves as a crucial protecting group for 1,2-diols in multi-step organic syntheses. This application is vital for the preparation of complex molecules, including pharmaceuticals and natural products. The formation of the cyclic ketal from a diol and acetone (B3395972) is a common strategy to mask the hydroxyl groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.

Derivatives of 2,2-dimethyl-1,3-dioxolane are also employed as chiral building blocks in asymmetric synthesis. For instance, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester is a starting material for synthesizing probes to study glycerol (B35011) metabolism and for creating organic building blocks like (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate. chemicalbook.com Similarly, (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is utilized in diastereoselective aldol (B89426) reactions to produce key intermediates for the synthesis of complex molecules such as 2-deoxy-D-riboses. researchgate.net

Furthermore, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a related cyclic compound, is a widely used intermediate in organic synthesis for creating a variety of heterocyclic compounds, some of which exhibit biological activity. chemicalbook.com Its high acidity and reactivity make it a valuable synthon. chemicalbook.com

The table below summarizes some key 2,2-dimethyl-1,3-dioxolane derivatives and their roles as synthetic intermediates.

Table 1: 2,2-Dimethyl-1,3-dioxolane Derivatives as Synthetic Intermediates

| Compound Name | CAS Number | Application |

| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester | 52373-72-5 | Starting material for the synthesis of (2R)-[1-2H2]-glycerol and other organic building blocks. chemicalbook.com |

| (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 22323-80-4 | Used in diastereoselective aldol reactions for the synthesis of 2-deoxy-D-riboses. researchgate.net |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) | 2033-24-1 | Intermediate for synthesizing various heterocyclic compounds. chemicalbook.com |

| (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde | 15186-48-8 | Building block in the synthesis of L-nucleosides. researchgate.net |

Role in the Development of Novel Polymeric Materials

The 2,2-dimethyl-1,3-dioxolane framework is instrumental in the development of novel polymeric materials through various polymerization techniques. One of the key methods is ring-opening polymerization (ROP) of dioxolane-based monomers. For example, the ROP of 1,3-dioxolane (B20135) can be initiated to produce poly(1,3-dioxolane), a type of polyacetal. While the parent 2,2-dimethyl-1,3-dioxolane is generally stable to ROP, functionalized derivatives can be designed to undergo this process.

A notable example is the ring-opening polymerization of dioxolanones, which are related five-membered ring systems, to produce functional poly(α-hydroxy acid)s. rsc.org This approach allows for the creation of biodegradable polyesters with tailored properties. The study of such polymerizations has revealed complex mechanisms, including competitive side reactions that can influence the final polymer structure. rsc.org

Furthermore, polymers incorporating the 2,2-dimethyl-1,3-dioxolane moiety as a side group have been synthesized and studied for their unique properties. For instance, poly-N-[(2,2-dimethyl-1,3-dioxolane)methyl]acrylamide (PDMDOMA) is a water-soluble polymer that has been shown to alter the structure and properties of fibrin (B1330869) clots. nih.gov This suggests potential applications in the biomedical field, such as in the development of antithrombotic agents. nih.gov The presence of the dioxolane group influences the polymer's interaction with biological systems. nih.gov

The table below highlights some research findings on the role of 2,2-dimethyl-1,3-dioxolane in polymer development.

Table 2: Research Findings on 2,2-Dimethyl-1,3-dioxolane in Polymer Development

| Polymer System | Key Finding | Reference |

| Poly(α-hydroxy acid)s from dioxolanones | Ring-opening polymerization of dioxolanones is a viable route to functional polyesters. rsc.org | rsc.org |

| Poly-N-[(2,2-dimethyl-1,3-dioxolane)methyl]acrylamide (PDMDOMA) | Alters fibrin polymerization and clot structure, suggesting potential as an antithrombotic agent. nih.gov | nih.gov |

Utilization in Electrolyte Compositions and Battery Technologies

In the field of energy storage, derivatives of 2,2-dimethyl-1,3-dioxolane are being explored as components of electrolyte solutions for lithium-ion batteries. The electrolyte is a critical component that facilitates the movement of ions between the anode and cathode, and its composition significantly impacts battery performance, including cycling stability and rate capability.

A patent describes an electrolyte composition containing methyl-2-methyl-1,3-dioxolane-2-carboxylate for use in electrochemical cells. google.com This additive is particularly advantageous in electrolyte formulations that include propylene (B89431) carbonate, a solvent that can be detrimental to graphite (B72142) anodes. google.com The presence of the dioxolane derivative helps to improve the cycling performance and rate capacity of lithium-ion batteries, even when significant amounts of propylene carbonate are used. google.com This allows for the formulation of electrolytes with low melting points, which is beneficial for low-temperature operation. google.com

The primary function of this additive is to contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A stable SEI is crucial for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery.

Table 3: Application of 2,2-Dimethyl-1,3-dioxolane Derivative in Battery Electrolytes

| Derivative | Application | Benefit |

| Methyl-2-methyl-1,3-dioxolane-2-carboxylate | Additive in lithium-ion battery electrolytes. google.com | Improves cycling performance and rate capacity, especially in propylene carbonate-containing electrolytes. google.com |

Exploration as Precursors for Silicon-Containing Ceramic Materials (by analogy to broader siloxane research)

While direct research on 2,2-dimethyl-1,3,2-dioxasilolane as a precursor for silicon-containing ceramics is not extensively documented in the provided search results, its potential can be inferred by analogy to the broader field of preceramic polymers and siloxane research. Silicon-based ceramics, such as silicon carbide (SiC) and silicon nitride (Si3N4), are known for their exceptional thermal and mechanical properties. The use of polymer precursors offers a versatile and cost-effective route to produce these materials in various forms, including fibers, films, and complex shapes. psu.edu

Preceramic polymers are organosilicon polymers that can be shaped in a polymeric state and then pyrolyzed to yield a ceramic material. The composition and structure of the final ceramic are highly dependent on the molecular structure of the precursor polymer.

A hypothetical this compound-based polymer, potentially synthesized through ring-opening polymerization, could serve as a preceramic polymer. The silicon, oxygen, and carbon atoms within the polymer backbone would be converted into a silicon oxycarbide (SiOC) ceramic upon pyrolysis. The dimethyl substitution on the silicon atom would influence the carbon content and the final ceramic yield.

The general process would involve:

Polymer Synthesis: Polymerization of this compound or a related monomer to form a processable polymer.

Shaping: The polymer is formed into the desired shape (e.g., fiber, film).

Cross-linking: The shaped polymer is cross-linked to render it infusible and maintain its shape during pyrolysis.

Pyrolysis: The cross-linked polymer is heated to high temperatures in an inert atmosphere, where it decomposes and densifies into the final ceramic material.

This approach allows for fine control over the stoichiometry and microstructure of the resulting ceramic, which is crucial for tailoring its properties for specific applications. psu.edu

Future Research Directions and Emerging Trends in 1,3,2 Dioxasilolane Chemistry

Development of Sustainable and Green Synthetic Routes

A major impetus in modern chemistry is the development of environmentally benign and efficient synthetic processes. rsc.org Traditional methods for synthesizing 2,2-dimethyl-1,3,2-dioxasilolane often involve reagents and conditions that are misaligned with green chemistry principles. Future research is intensely focused on creating sustainable alternatives.

Key research targets include:

Catalytic, Solvent-Free Synthesis: A significant advancement is the move towards solvent-free reaction conditions. For related dioxolane compounds, methods using organic acids as catalysts instead of inorganic acids are being developed to reduce waste and utilize less toxic materials. google.com For instance, the use of p-Toluenesulfonic acid as a catalyst for reacting glycerol (B35011) with 2,2-dimethoxypropane (B42991) demonstrates a greener pathway where the main byproduct, methanol, can be easily removed. google.com

Atom-Economical Catalysts: Research into zeolite-encapsulated metal complexes (e.g., Co(II), Cu(II), Zn(II)) for synthesizing related dioxolane structures highlights a trend towards using highly efficient and reusable catalysts. researchgate.net These catalysts can facilitate reactions under mild conditions, increasing yield and minimizing energy consumption.

Bio-Based Feedstocks: The chemical industry is increasingly looking to move away from fossil-based resources. rsc.orgrsc.org There is a considerable driving force to develop solvents and chemical intermediates from bio-based sources like glycerol, a byproduct of biodiesel production. google.comrsc.org Future syntheses of dioxasilolanes will likely leverage such renewable feedstocks for the diol component.

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Catalyst | Often stoichiometric strong acids (e.g., H₂SO₄) chemicalbook.com | Catalytic, reusable (e.g., zeolites, organic acids) google.comresearchgate.net |

| Solvent | Often uses organic solvents | Aims for solvent-free conditions or benign media rsc.orggoogle.com |

| Byproducts | Stoichiometric salts, corrosive acids | Minimal byproducts (e.g., water, alcohol) google.com |

| Feedstocks | Typically petroleum-derived | Increasing use of bio-based renewables (e.g., glycerol) rsc.org |

Investigation of Novel Catalytic Transformations and Reactivity Patterns

Beyond synthesis, the reactivity of the this compound ring itself is a frontier for exploration. While its function as a protective group is well-established, its potential as a reactive intermediate in catalytic cycles is an area of growing interest.

Future research is expected to concentrate on:

Ring-Opening Polymerization (ROP): The strained five-membered ring of dioxasilolanes makes them suitable monomers for ROP. This allows for the synthesis of polysiloxanes with precisely controlled structures and properties. The development of new, highly selective catalysts will be essential to control polymer chain length, functionality, and architecture for specialized applications.

Catalytic Functionalization: Researchers are investigating methods to selectively cleave the Si-O bonds within the ring to use the molecule as a building block. For example, titanium-catalyzed reactions of epoxides with acetone (B3395972) to form 1,3-dioxolanes demonstrate how metal catalysts can efficiently mediate ring formation, a process that could be reversed or adapted for dioxasilolanes to create new functionalized organosilicon compounds. researchgate.net

Asymmetric Synthesis: Chiral variants of related dioxolane structures, such as (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, are valuable chiral building blocks in asymmetric synthesis. bldpharm.com Future work may explore the development and application of chiral 1,3,2-dioxasilolanes as ligands or synthons for creating stereochemically complex molecules.

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

The inherent structure of this compound, featuring both an inorganic siloxane bond and organic methyl groups, makes it an ideal candidate for creating advanced hybrid materials. These materials combine the desirable properties of both organic polymers (flexibility, processability) and inorganic materials (durability, thermal stability).

Emerging trends in this area include:

Copolymer Development: Through Ring-Opening Polymerization (ROP), dioxasilolanes can be copolymerized with organic cyclic esters (e.g., lactones) to produce novel silicone-polyester hybrid materials. These materials can be engineered to have specific degradation rates, mechanical strengths, and thermal properties for applications ranging from advanced coatings to biomedical devices.

Surface Modification of Nanoparticles: Dioxasilolanes can be grafted onto the surface of inorganic nanoparticles (like silica (B1680970) or titania). This surface functionalization improves the compatibility and dispersion of the nanoparticles within a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, and barrier properties.

Precursors for Sol-Gel Processes: Dioxasilolanes can serve as versatile precursors in sol-gel chemistry to create highly cross-linked silica-based networks. The controlled hydrolysis and condensation of these rings can produce glasses and ceramics with tailored porosity and functionality at lower processing temperatures than traditional methods.

Table 2: Potential Applications of Dioxasilolane-Derived Materials

| Material Type | Key Property | Potential Application |

|---|---|---|

| Silicone Copolymers | Tunable flexibility & biocompatibility | Medical tubing, drug delivery systems |

| Nanocomposites | Enhanced strength & thermal stability | High-performance plastics, fire-retardant materials |

| Hybrid Coatings | Durability & hydrophobicity | Protective coatings for electronics, anti-fouling surfaces |

Interdisciplinary Research with Biological Systems (e.g., as scaffolds in medicinal chemistry, if applicable, by analogy)

While direct applications of this compound in medicine are not yet common, there is significant potential for its derivatives by analogy to related heterocyclic systems and organosilicon compounds.

Future research directions may involve:

Scaffolds in Medicinal Chemistry: The core 1,3-dioxolane (B20135) structure is found in compounds investigated as modulators to overcome multidrug resistance in cancer therapy. nih.gov Researchers have synthesized novel 1,3-dioxolane derivatives that act as reversal agents by interacting with P-glycoprotein, a key protein in drug resistance. nih.gov By analogy, functionalized 1,3,2-dioxasilolane rings could be explored as new scaffolds, where the silicon atom allows for fine-tuning of properties like lipophilicity and metabolic stability.

Bioisosteric Replacement: In drug design, silicon is often used as a "bioisostere" for carbon. Replacing a carbon atom with a silicon atom in a drug candidate can alter its pharmacological profile in beneficial ways. Future work could involve the strategic incorporation of the dioxasilolane moiety into bioactive molecules to improve their efficacy or reduce side effects.

Biocompatible Materials: Polysiloxanes, the polymers derived from silicon-oxygen precursors, are known for their excellent biocompatibility. Polymers synthesized from this compound could be investigated for use in biomedical applications such as soft tissue implants, contact lenses, or as components in controlled-release drug delivery systems.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2,2-dimethyl-1,3,2-dioxasilolane, and how do they resolve structural ambiguities?

- Methodological Answer :

- 1H NMR Spectroscopy : Proton environments are analyzed to confirm the dioxasilolane ring structure. For example, methyl groups attached to silicon typically resonate at δ 0.1–0.5 ppm, while oxygen-bound methylenes appear at δ 3.5–4.5 ppm .

- IR Spectroscopy : Si-O-Si stretching vibrations (900–1100 cm⁻¹) and C-H stretches (2850–2960 cm⁻¹) are critical for verifying the cyclic siloxane framework.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 132.08 for C₄H₁₀O₂Si) and fragmentation patterns.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Cyclocondensation : Reacting 1,3-diols (e.g., 1,3-propanediol) with dichlorodimethylsilane in anhydrous conditions, followed by base-mediated dehydrochlorination. Yields depend on solvent polarity (e.g., THF or DCM) and temperature (40–60°C) .

- Purification : Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) removes byproducts like linear siloxanes.

Advanced Research Questions

Q. How does the polymerization of this compound affect its spectroscopic properties and reactivity?

- Methodological Answer :

- NMR Analysis : Polymerization shifts methyl proton signals upfield due to increased electron density on silicon. For example, δ 0.1 ppm (monomer) vs. δ -0.2 ppm (polymer) .

- Kinetic Studies : Real-time FT-IR monitors Si-O-Si bond formation rates. Activation energy (Eₐ) is calculated via Arrhenius plots to optimize polymerization conditions.

- Reactivity : Ring-opening polymerization with initiators (e.g., KOH) produces polysiloxanes. Gel permeation chromatography (GPC) determines molecular weight distribution.

Q. How can computational modeling resolve contradictions in experimental data on the compound’s thermal stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for Si-O and C-O bonds. For example, BDE(Si-O) ≈ 452 kJ/mol predicts higher thermal stability than linear analogs .

- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) are cross-validated with DFT predictions. Discrepancies >20°C suggest impurities or side reactions.

Q. What strategies mitigate hygroscopicity during handling and storage of this compound?

- Methodological Answer :

- Storage : Use argon-purged, flame-dried glassware with molecular sieves (3Å) to prevent hydrolysis.

- Handling : Conduct reactions in gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm). Quench residual moisture with trimethylsilyl chloride .

Key Research Challenges

- Data Contradictions : Discrepancies in reported NMR shifts (e.g., δ 0.1 vs. δ 0.3 ppm for methyl groups) may arise from solvent effects or trace impurities. Multi-laboratory reproducibility studies are recommended.

- Advanced Applications : Explore its use as a precursor for silicon-based polymers in gas separation membranes, leveraging its rigidity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.